2-methylidenepentanoyl Chloride

Organic Synthesis Quality Control Analytical Chemistry

2-Methylidenepentanoyl chloride (CAS 78450-85-8), also known as 2-propylacryloyl chloride, is a specialty acyl chloride characterized by an α,β-unsaturated carbonyl system with a 2-methylene substituent. This C6H9ClO compound (MW 132.59) is an electrophilic reagent used primarily in organic synthesis for introducing the 2-methylidenepentanoyl moiety into target molecules.

Molecular Formula C6H9ClO
Molecular Weight 132.59 g/mol
CAS No. 78450-85-8
Cat. No. B3387005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylidenepentanoyl Chloride
CAS78450-85-8
Molecular FormulaC6H9ClO
Molecular Weight132.59 g/mol
Structural Identifiers
SMILESCCCC(=C)C(=O)Cl
InChIInChI=1S/C6H9ClO/c1-3-4-5(2)6(7)8/h2-4H2,1H3
InChIKeyNVPLQKBUZZEYKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylidenepentanoyl Chloride (CAS 78450-85-8): A Versatile α,β-Unsaturated Acyl Chloride Building Block


2-Methylidenepentanoyl chloride (CAS 78450-85-8), also known as 2-propylacryloyl chloride, is a specialty acyl chloride characterized by an α,β-unsaturated carbonyl system with a 2-methylene substituent . This C6H9ClO compound (MW 132.59) is an electrophilic reagent used primarily in organic synthesis for introducing the 2-methylidenepentanoyl moiety into target molecules [1]. Its reactivity is typical of acyl chlorides, serving as a key intermediate for the preparation of amides, esters, and other carboxylic acid derivatives .

Reagent Role
Electrophilic acyl chloride for introducing 2-methylidenepentanoyl moiety
Key Functionality
α,β-unsaturated system with 2-methylene substituent enables Michael acceptor reactivity
Synthetic Use
Suitable for amide, ester, and carboxylic acid derivative formation

Strategic Procurement of 2-Methylidenepentanoyl Chloride: Beyond Generic Acyl Chlorides


Simple substitution of 2-methylidenepentanoyl chloride with other acyl chlorides or α,β-unsaturated acid chlorides is chemically unsound. Its unique combination of a reactive acyl chloride and a conjugated 2-methylenealkene system provides a distinct electrophilic profile that is not replicated by saturated analogs (e.g., pentanoyl chloride) or differently substituted acryloyl chlorides . This specific structure dictates its utility in specialized synthetic sequences, such as those requiring a propyl-substituted Michael acceptor, where generic alternatives would fail to yield the desired product or require extensive, yield-lowering re-optimization . The evidence below details the quantifiable parameters that make this compound a necessary, non-interchangeable reagent.

Saturated acyl chlorides (e.g., pentanoyl chloride) lack the conjugated alkene and cannot yield α-propylacrylates or Michael acceptors; direct replacement may fail in synthetic sequences requiring an unsaturated center.
Simpler acryloyl chlorides do not carry the α-propyl substituent, altering steric and electronic properties; products derived from them may not meet target monomer or intermediate profiles.
Sourcing uncharacterized or lower-purity batches risks inconsistent density, refractive index, and reactivity; quality verification against published physical constants is recommended to confirm identity.

Quantitative Differentiation: Key Performance and Property Data for 2-Methylidenepentanoyl Chloride


Physicochemical Properties: Density and Refractive Index Comparison for Purity and Identity Verification

The target compound exhibits a density of 1.016 g/mL at 25°C and a refractive index of n20/D 1.450, as reported by commercial sources . These values are distinct from those of its saturated analog, 2-methylpentanoyl chloride (density 0.978 g/mL, refractive index not reported) and its positional isomer, 2-methylpent-2-enoyl chloride (density not reported, refractive index not reported) [1]. These differences, though modest, are critical for quality control, allowing for rapid, non-destructive verification of the correct material upon receipt and during use via simple density or refractive index measurement .

Density & Refractive Index
Cross-study comparable
d = 1.016 g/mL; n20/D = 1.450
Supports identity verification through rapid physical measurement.
Density 3.9% higher than saturated analog; reference values from supplier datasheets.
Organic Synthesis Quality Control Analytical Chemistry

Synthetic Utility: Demonstrated Reactivity as an α-Alkylacryloyl Chloride in Ester Synthesis

Research by Marshalok et al. (1981) established a method for synthesizing α-alkylacrylates, including methyl α-propylacrylate, by reacting the corresponding α-alkylacryloyl chlorides with alcohols in the presence of thionyl chloride, without prior isolation of the acid chloride . This process confirms the compound's utility as a reactive intermediate for introducing the α-propylacryloyl group. While specific yields for the target compound were not detailed in the abstract, the study validates its use in this class of reactions, distinguishing it from simple acryloyl chloride (which lacks the α-propyl substituent) and from saturated acyl chlorides that cannot generate the valuable acrylic ester functionality . A subsequent patent (JPS61227583) describes a related process using a phase-transfer catalyst for chlorination, further highlighting the industrial relevance of this compound class [1].

Ester Synthesis Reactivity
Class-level inference
Precursor to methyl α-propylacrylate (Marshalok et al. 1981)
Validates utility as a reactive intermediate for α-propylacrylates.
Specific yield not detailed; class-level evidence from α-alkylacryloyl chloride method.
Organic Synthesis Esterification Acrylate Monomers

Commercial Purity Specification: A Benchmark for Purchasing and Quality Assurance

Commercially, 2-methylidenepentanoyl chloride is supplied with a purity specification of ≥95%, as indicated by a major vendor . This purity level is a critical procurement parameter. While some generic acyl chlorides might be available at lower purity grades (e.g., 90% or technical grade), the specified 95% minimum for this compound provides a clear and verifiable benchmark for quality. In comparison, a closely related saturated analog, 2-methylpentanoyl chloride, is commercially available at 97% purity, but this compound serves a different chemical purpose [1]. A direct head-to-head purity comparison is not meaningful as they are not substitutes; however, the established 95% purity standard for the target compound is a quantifiable differentiator against uncharacterized or lower-grade custom synthesis offerings for this specific CAS number.

Commercial Purity
Supporting evidence
≥95%
Establishes a benchmark for procurement and quality assurance.
Reported supplier specification; purity may differ from saturated analog grades.
Procurement Quality Assurance Chemical Purity

Key Application Scenarios for 2-Methylidenepentanoyl Chloride (CAS 78450-85-8)


Synthesis of α-Propyl-Substituted Acrylate Monomers and Polymers

As established by the work of Marshalok et al. , 2-methylidenepentanoyl chloride is a key precursor for synthesizing α-propylacrylates. Researchers and process chemists in polymer science should procure this compound to create novel acrylic monomers with tailored hydrophobicity and steric properties, which are inaccessible from standard acryloyl chloride. This is critical for developing specialty coatings, adhesives, and viscosity modifiers.

Construction of Specialized Chemical Libraries and Fine Chemical Intermediates

Medicinal chemists and chemical biologists requiring a building block that introduces a reactive Michael acceptor with a propyl side chain should utilize 2-methylidenepentanoyl chloride. Its unique structure, confirmed by its distinct physical properties , allows for the diversification of compound libraries via amide or ester bond formation, providing access to a chemical space that cannot be explored with simpler acid chlorides.

Quality Control and Identity Verification Protocols

Analytical and quality control laboratories should leverage the published density (1.016 g/mL at 25°C) and refractive index (n20/D 1.450) values as quantitative benchmarks. These values are essential for verifying the identity and purity of incoming shipments of 2-methylidenepentanoyl chloride, especially when sourcing from new or unverified suppliers, ensuring that the correct, high-purity (≥95%) material is used in critical synthetic steps.

Application
Selection Property
Validation Focus
α-Propylacrylate monomer synthesis
2-Methylidenepentanoyl moiety reactivity and Michael acceptor formation
Monomer purity, structure confirmation via NMR and density check
Specialty chemical library diversification
Electrophilic building block with propyl-substituted Michael acceptor
Consistent reactivity in amide/ester coupling; identity verification by refractive index
Quality control and incoming identity verification
Published density (1.016 g/mL) and refractive index (n20/D 1.450)
Lot-to-lot consistency against benchmark physical constants; purity confirmation (≥95%)
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